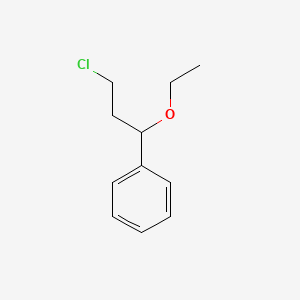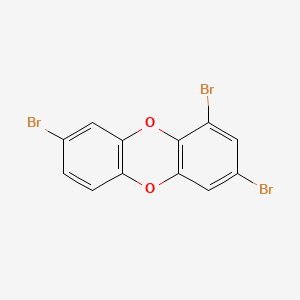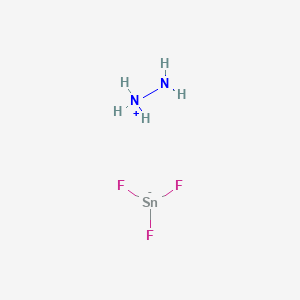
4-Morpholinecarboximidicacid,N-methyl-,hydrazide(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Morpholinecarboximidicacid,N-methyl-,hydrazide(9CI) is a chemical compound with the molecular formula C6H14N4O . It is known for its unique structure, which includes a morpholine ring, a carboximidic acid group, and a hydrazide group. This compound is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
. The reaction conditions often include controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of 4-Morpholinecarboximidicacid,N-methyl-,hydrazide(9CI) may involve large-scale reactors and continuous flow processes to maximize yield and efficiency . The use of advanced purification techniques, such as crystallization and chromatography, ensures that the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
4-Morpholinecarboximidicacid,N-methyl-,hydrazide(9CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into simpler molecules.
Substitution: The hydrazide group can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions . The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines .
Aplicaciones Científicas De Investigación
4-Morpholinecarboximidicacid,N-methyl-,hydrazide(9CI) has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 4-Morpholinecarboximidicacid,N-methyl-,hydrazide(9CI) involves its interaction with specific molecular targets, such as enzymes and receptors . The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific application being studied .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 4-Morpholinecarboximidicacid,N-methyl-,hydrazide(9CI) include:
4-Morpholinecarboximidicacid,N-methyl-,amide: This compound has a similar structure but lacks the hydrazide group.
4-Morpholinecarboximidicacid,N-ethyl-,hydrazide: This compound has an ethyl group instead of a methyl group.
Uniqueness
The uniqueness of 4-Morpholinecarboximidicacid,N-methyl-,hydrazide(9CI) lies in its specific combination of functional groups, which gives it distinctive chemical properties and makes it suitable for a wide range of applications .
Propiedades
Fórmula molecular |
C6H14N4O |
|---|---|
Peso molecular |
158.20 g/mol |
Nombre IUPAC |
N-amino-N-methylmorpholine-4-carboximidamide |
InChI |
InChI=1S/C6H14N4O/c1-9(8)6(7)10-2-4-11-5-3-10/h7H,2-5,8H2,1H3 |
Clave InChI |
IJANKHWXVLNMNC-UHFFFAOYSA-N |
SMILES canónico |
CN(C(=N)N1CCOCC1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




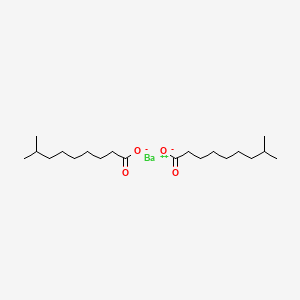
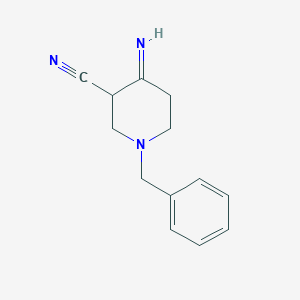
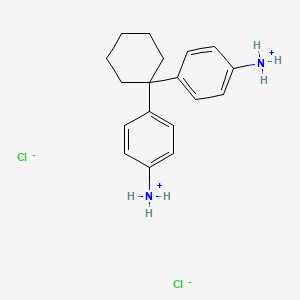
![1,3,6-Naphthalenetrisulfonic acid, 7,7'-[(2-hydroxy-1,3-propanediyl)bis[imino(6-chloro-1,3,5-triazine-4,2-diyl)imino[2-[(aminocarbonyl)amino]-4,1-phenylene]azo]]bis-, hexasodium salt](/img/structure/B13790062.png)
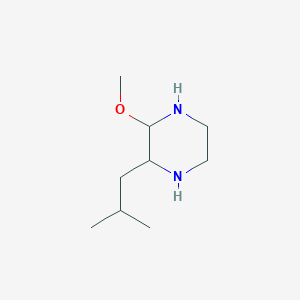

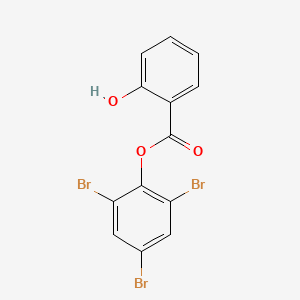
![Bis(2,2,3,3,3-pentafluoropropanoic acid)4-[1-(2,2,3,3,3-pentafluoro-1-oxopropoxy)-2-[(2,2,3,3,3-pentafluoro-1-oxopropyl)amino]propyl]-1,2-phenylene ester](/img/structure/B13790079.png)
